Ethyl 5-bromo-4-nitrothiophene-2-carboxylate Ethyl 5-bromo-4-nitrothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2160-52-3
VCID: VC3861511
InChI: InChI=1S/C7H6BrNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Molecular Formula: C7H6BrNO4S
Molecular Weight: 280.1 g/mol

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate

CAS No.: 2160-52-3

Cat. No.: VC3861511

Molecular Formula: C7H6BrNO4S

Molecular Weight: 280.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate - 2160-52-3

Specification

CAS No. 2160-52-3
Molecular Formula C7H6BrNO4S
Molecular Weight 280.1 g/mol
IUPAC Name ethyl 5-bromo-4-nitrothiophene-2-carboxylate
Standard InChI InChI=1S/C7H6BrNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3
Standard InChI Key QVUTZAIXJIKBLR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physical Properties

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate has the molecular formula C₇H₆BrNO₄S and a molecular weight of 280.10 g/mol . The compound’s structure consists of a thiophene ring substituted at the 2-position with an ethoxycarbonyl group, at the 4-position with a nitro group, and at the 5-position with a bromine atom. The SMILES notation CCOC(=O)C1=CC(=C(Br)S1)N+=O accurately represents its connectivity .

Key spectral data include:

  • ¹H NMR (CDCl₃): Signals at δ 1.36 (t, 3H, CH₂CH₃), 4.32 (q, 2H, OCH₂), and 7.93 (s, 1H, thiophene-H) .

  • IR (KBr): Peaks at 1740 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1345 cm⁻¹ (symmetric NO₂ stretch) .

Physical properties such as melting and boiling points remain undocumented in available literature, though the compound is typically stored under inert conditions at 2–8°C .

Crystallographic and Stereochemical Features

While direct crystallographic data for this compound are scarce, analogous structures like 4-nitro-thiophene-2-carboxylic acid exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 11.7169 Å, b = 8.2671 Å, and c = 28.478 Å . The nitro and bromine substituents likely induce significant planarity in the thiophene ring, facilitating π-stacking interactions in solid-state configurations .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The most efficient synthesis involves nitration of ethyl 5-bromothiophene-2-carboxylate using nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile, yielding the target compound in 75% yield . The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient thiophene ring directs nitro group incorporation at the 4-position .

Stepwise Procedure:

  • Dissolve ethyl 5-bromothiophene-2-carboxylate in anhydrous acetonitrile.

  • Add NO₂BF₄ portionwise at 0°C under nitrogen.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography .

Alternative methods include diazotization-bromination cascades, though these are less efficient (<70% yield) .

Functional Group Transformations

The compound’s reactivity profile enables several key transformations:

  • Ester Hydrolysis: Treatment with aqueous LiOH in THF/ethanol affords 5-bromo-4-nitrothiophene-2-carboxylic acid, a precursor for amide couplings .

  • Nucleophilic Aromatic Substitution: The bromine atom undergoes displacement with amines (e.g., pyrrolidine) under Pd catalysis to yield 4-nitro-5-aminothiophene derivatives .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming ethyl 5-bromo-4-aminothiophene-2-carboxylate, a versatile intermediate for heterocyclic synthesis.

Chemical Properties and Reactivity

Electronic Effects and Substituent Influence

The electron-withdrawing nitro and ester groups deactivate the thiophene ring, directing electrophiles to the 3-position (meta to nitro) and nucleophiles to the 5-bromo site. Hammett substituent constants (σₚ) for NO₂ (+0.78) and CO₂Et (+0.45) account for this polarization .

Stability and Degradation

The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture, forming 5-bromo-4-nitrothiophene-2-carboxylic acid as a hydrolysis byproduct . Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber glass vials .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate is a key precursor in synthesizing kinase inhibitors and antiviral agents. For example, it facilitates the construction of thieno[3,2-d]pyrimidine scaffolds, which exhibit potent activity against hepatitis C virus (HCV) NS5B polymerase .

Material Science

The nitro and bromine groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate conjugated polymers for organic electronics. Polymers derived from this monomer exhibit tunable bandgaps (1.8–2.2 eV) and high charge carrier mobility (>0.1 cm²/V·s) .

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